N,1-dibenzyl-N-methyl-4-piperidinamine
Description
Properties
IUPAC Name |
N,1-dibenzyl-N-methylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-21(16-18-8-4-2-5-9-18)20-12-14-22(15-13-20)17-19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNKABUXGKEOTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparisons
Pharmacological and Physicochemical Properties
- Lipophilicity: The dual benzyl groups in this compound increase logP (predicted ~4.2), enhancing blood-brain barrier penetration compared to mono-benzyl derivatives (e.g., logP ~3.5 for N-methyl-4-piperidinamine) .
- Receptor Binding :
Preparation Methods
Formation of N-Substituted-4-Piperidone Intermediates
The cyclocondensation of 1,5-dichloro-3-pentanone with primary amines serves as a foundational step for synthesizing N-substituted-4-piperidones, which are precursors to 4-piperidinamines. In CN102731369A, 1,5-dichloro-3-pentanone reacts with benzylamine in methanol at 60–70°C to yield N-benzyl-4-piperidone with 92.1% efficiency. The reaction proceeds via nucleophilic substitution, where the primary amine attacks the electrophilic carbons of the dichloroketone, followed by intramolecular cyclization.
Reaction Conditions and Optimization
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Solvent : Methanol or ethanol (polar protic solvents enhance nucleophilicity).
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Temperature : 60–70°C balances reaction rate and byproduct suppression.
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Stoichiometry : A 1:0.5 molar ratio of 1,5-dichloro-3-pentanone to benzylamine minimizes dimerization.
This method is adaptable to diverse amines, including n-butylamine and aniline, with yields ranging from 75% to 92%. However, introducing multiple N-substituents (e.g., dibenzyl and methyl groups) requires post-cyclization modifications.
Reductive Amination of 4-Piperidone Derivatives
Conversion of Ketone to Amine
N-Substituted-4-piperidones undergo reductive amination to introduce the 4-amino group. For example, N-benzyl-4-piperidone reacts with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol, yielding N-benzyl-4-aminopiperidine. This step typically achieves 70–85% yields in analogous systems.
Critical Parameters
Sequential N-Alkylation
The tertiary amine in N,1-dibenzyl-N-methyl-4-piperidinamine necessitates sequential alkylation of the secondary amine in N-benzyl-4-aminopiperidine. For instance:
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Methylation : Treatment with methyl iodide and potassium carbonate in DMF at 50°C introduces the methyl group.
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Benzylation : Subsequent reaction with benzyl bromide under similar conditions adds the second benzyl moiety.
Challenges and Solutions
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Selectivity : Competitive over-alkylation is mitigated by stepwise addition and stoichiometric control.
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Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require rigorous drying to avoid hydrolysis.
Direct Alkylation of 4-Piperidinamine
One-Pot Multi-Alkylation Strategies
Recent advances employ phase-transfer catalysts to facilitate simultaneous benzylation and methylation of 4-piperidinamine. A representative protocol involves:
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Reagents : Benzyl chloride (2 eq), methyl iodide (1 eq), tetrabutylammonium bromide (TBAB).
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Conditions : Aqueous NaOH/toluene biphasic system at 80°C for 12 hours.
Yield and Purity
-
Yield : 68–75% (crude), improving to 85% after column chromatography.
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Byproducts : <5% quaternary ammonium salts, manageable via pH adjustment.
Industrial-Scale Considerations
Cost-Efficiency of 1,5-Dichloro-3-Pentanone Synthesis
The Friedel-Crafts acylation of 3-chloropropionyl chloride with ethylene (CN102731369A) offers a scalable route to 1,5-dichloro-3-pentanone:
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Step 1 : Acrylic acid reacts with thionyl chloride to form 3-chloropropionyl chloride (83.6% yield).
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Step 2 : Aluminum chloride-catalyzed reaction with ethylene gas yields 1,5-dichloro-3-pentanone (93% yield).
Economic Advantages
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,1-dibenzyl-N-methyl-4-piperidinamine, and how do reaction conditions influence yield?
- Methodology :
- Nucleophilic substitution : React piperidin-4-amine derivatives with benzyl halides (e.g., benzyl chloride) and methylating agents under basic conditions (e.g., NaOH/K₂CO₃) in polar aprotic solvents (e.g., acetonitrile). Reflux for 6–12 hours to ensure completion .
- Reductive amination : Use benzaldehyde and methylamine with NaBH₄ or NaBH₃CN in methanol/ethanol. This method avoids harsh alkylation conditions and improves regioselectivity .
- Key variables : Temperature (60–80°C), inert atmosphere (N₂/Ar) to prevent oxidation, and stoichiometric excess of benzylating agents (1.2–1.5 eq) .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Techniques :
| Method | Application | Example Parameters |
|---|---|---|
| ¹H/¹³C NMR | Confirm substitution patterns and stereochemistry | 400 MHz in CDCl₃; benzyl protons at δ 7.2–7.4 ppm, piperidine CH₂ at δ 2.5–3.5 ppm . |
| HPLC | Assess purity (>98%) | C18 column, acetonitrile/H₂O (70:30), UV detection at 254 nm . |
| IR Spectroscopy | Identify functional groups (e.g., NH, C-N) | Peaks at 3300 cm⁻¹ (N-H stretch), 1250 cm⁻¹ (C-N) . |
Q. What are common impurities encountered during synthesis, and how can they be identified?
- Impurities :
- N-Mono-benzyl byproducts : Due to incomplete alkylation. Detected via HPLC retention time shifts or NMR .
- Oxidation products : Tertiary amine oxides formed under aerobic conditions. Identified by LC-MS (M+16 Da) .
- Residual solvents : Acetonitrile/ethanol detected via GC-MS. Mitigated by vacuum drying .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported structural configurations (e.g., chair vs. boat conformations)?
- Methodology :
- Use SHELX for single-crystal X-ray refinement. Key steps: Data collection at 100 K, space group determination (e.g., P2₁/c), and refinement of thermal displacement parameters. Compare bond angles/distances to DFT-optimized models .
- Example : A 2023 study resolved conflicting chair/boat conformations by analyzing anisotropic displacement ellipsoids and hydrogen-bonding networks .
Q. What strategies optimize regioselectivity in N-alkylation reactions for derivatives with multiple reactive sites?
- Approaches :
- Protecting groups : Temporarily block secondary amines with Boc/Cbz groups during benzylation .
- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves selectivity via controlled heating .
- Catalytic systems : Use phase-transfer catalysts (e.g., TBAB) to enhance benzyl halide reactivity in biphasic conditions .
Q. How do molecular modifications (e.g., halogen substitution) impact biological activity, based on structure-activity relationship (SAR) studies?
- Case Study :
- Chlorine substitution (4-Cl on benzyl group) increased receptor binding affinity by 10× compared to methyl analogs, likely due to hydrophobic interactions .
- Pyridine vs. benzene rings : Pyridine-containing analogs showed improved solubility but reduced CNS penetration due to increased polarity .
Q. What computational methods best predict receptor binding affinities and metabolic stability for this compound?
- Protocol :
Docking simulations : Use AutoDock Vina with GPCR homology models (e.g., μ-opioid receptor PDB: 6DDF). Score binding poses using MM-GBSA .
MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
ADMET prediction : SwissADME for logP (target: 2–3), CYP450 inhibition (avoid 2D6/3A4 interactions) .
Q. How can researchers address contradictions in biological data arising from different assay conditions (e.g., cell lines vs. in vivo models)?
- Solutions :
- Standardize assays : Use identical cell lines (e.g., HEK293 for GPCRs) and control for pH/temperature .
- Orthogonal validation : Confirm in vitro results with ex vivo tissue assays (e.g., guinea pig ileum for opioid activity) .
- Meta-analysis : Pool data from multiple studies using random-effects models to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
